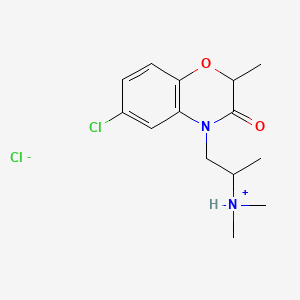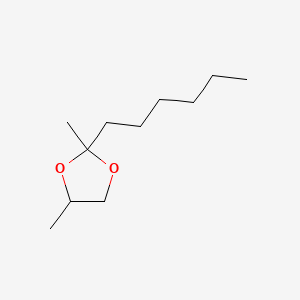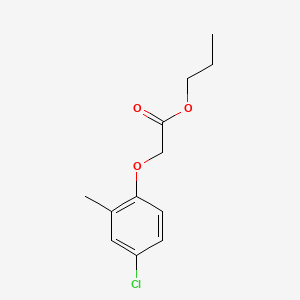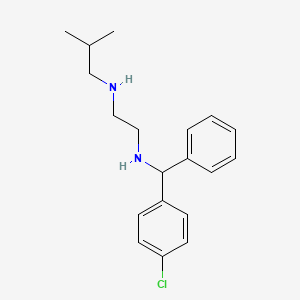
N-(alpha-(p-Chlorophenyl)benzyl)-N'-isobutylethylenediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(alpha-(p-Chlorophenyl)benzyl)-N’-isobutylethylenediamine is a complex organic compound that belongs to the class of ethylenediamine derivatives. This compound is characterized by the presence of a p-chlorophenyl group attached to the alpha position of a benzyl group, which is further connected to an ethylenediamine backbone with an isobutyl substitution. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(alpha-(p-Chlorophenyl)benzyl)-N’-isobutylethylenediamine typically involves the reaction of p-chlorobenzyl chloride with ethylenediamine in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of ethylenediamine attacks the electrophilic carbon of the p-chlorobenzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(alpha-(p-Chlorophenyl)benzyl)-N’-isobutylethylenediamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-(alpha-(p-Chlorophenyl)benzyl)-N’-isobutylethylenediamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(alpha-(p-Chlorophenyl)benzyl)-N’-isobutylethylenediamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(alpha-(p-Chlorophenyl)benzyl)-N’-cyclohexylethylenediamine
- N-(alpha-(p-Chlorophenyl)benzyl)-N’-(1-propenyl)ethylenediamine
Uniqueness
N-(alpha-(p-Chlorophenyl)benzyl)-N’-isobutylethylenediamine is unique due to its specific structural features, such as the presence of the p-chlorophenyl group and the isobutyl substitution. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
23892-44-6 |
|---|---|
Molekularformel |
C19H25ClN2 |
Molekulargewicht |
316.9 g/mol |
IUPAC-Name |
N'-[(4-chlorophenyl)-phenylmethyl]-N-(2-methylpropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C19H25ClN2/c1-15(2)14-21-12-13-22-19(16-6-4-3-5-7-16)17-8-10-18(20)11-9-17/h3-11,15,19,21-22H,12-14H2,1-2H3 |
InChI-Schlüssel |
IFFVEZJDUSAAOB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CNCCNC(C1=CC=CC=C1)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


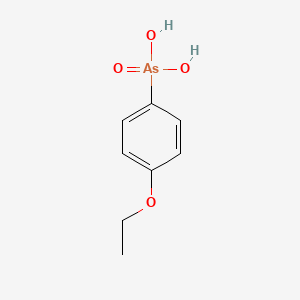
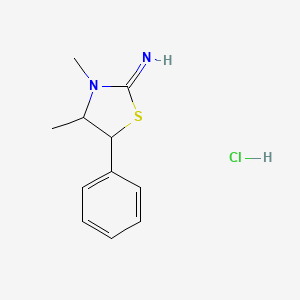
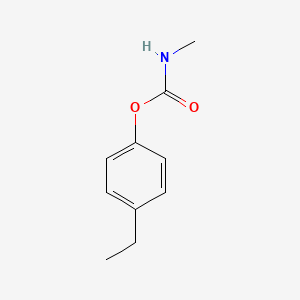
![[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea](/img/structure/B13759680.png)
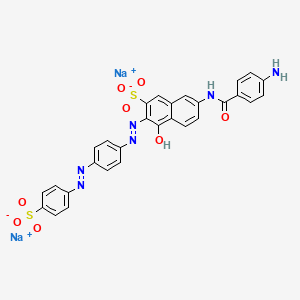
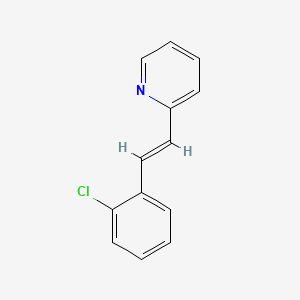
![Acetamide,n-(4-methyl-7-oxo-7h-pyrano[2,3-g]benzothiazol-2-yl)-](/img/structure/B13759705.png)
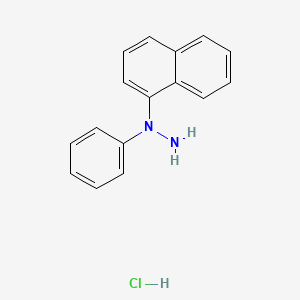
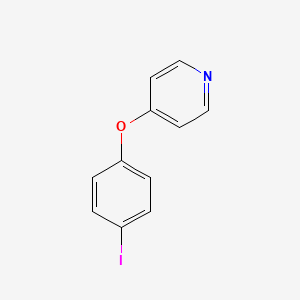

![(3aS,5R,6S,6aS)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B13759738.png)
